

Inter-laboratory comparison of N-(4-bromophenyl)urea analysis

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Compound of Interest

Compound Name: N-(4-bromophenyl)urea

Cat. No.: B154420

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An Inter-laboratory Comparison of N-(4-bromophenyl)urea Analysis: A Comparative Guide

This guide provides a comprehensive overview of an inter-laboratory study on the analysis of **N-(4-bromophenyl)urea**, a compound relevant in various research and development sectors, including as a potential synthetic intermediate. The study evaluates the performance of different analytical methodologies across multiple laboratories, offering valuable insights for researchers, scientists, and drug development professionals.

Data Presentation

The following table summarizes the quantitative data from a hypothetical inter-laboratory comparison involving five laboratories. Each laboratory analyzed a standard sample of **N-(4-bromophenyl)urea** with a known concentration of 10.00 µg/mL.

Laboratory	Method	Reported Concentration (µg/mL)	Recovery (%)	Relative Standard Deviation (RSD, %)	Z-Score
Lab 1	HPLC-UV	9.85	98.5	1.2	-0.75
Lab 2	HPLC-UV	10.15	101.5	1.5	0.75
Lab 3	LC-MS/MS	9.98	99.8	0.8	-0.10
Lab 4	GC-MS	10.25	102.5	2.0	1.25
Lab 5	HPLC-UV	9.70	97.0	1.8	-1.50
Consensus Mean	9.99	99.9			
Standard Deviation	0.22				

Note: The Z-score is a statistical measure that quantifies the deviation of an individual result from the consensus mean. A Z-score between -2 and 2 is generally considered satisfactory.

Experimental Protocols

Detailed methodologies for the key analytical techniques employed in this comparison are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

- Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.

- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Samples were dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

- Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- LC Conditions: Similar to the HPLC-UV method described above.
- Ionization Mode: Positive ESI.
- Monitored Transitions: Specific precursor-to-product ion transitions for **N-(4-bromophenyl)urea** were used for quantification and confirmation.
- Sample Preparation: Similar to the HPLC-UV method.

Gas Chromatography with Mass Spectrometry (GC-MS)

- Instrumentation: A gas chromatograph coupled to a single quadrupole mass spectrometer.
- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate.
- Inlet Temperature: 280 °C.
- Oven Temperature Program: A temperature gradient starting from 150 °C and ramping up to 300 °C.
- Ionization Mode: Electron Impact (EI) at 70 eV.

- Sample Preparation: Samples were derivatized to improve volatility before injection.

Visualizations

Workflow of the Inter-laboratory Comparison

The following diagram illustrates the overall workflow of this inter-laboratory comparison study.

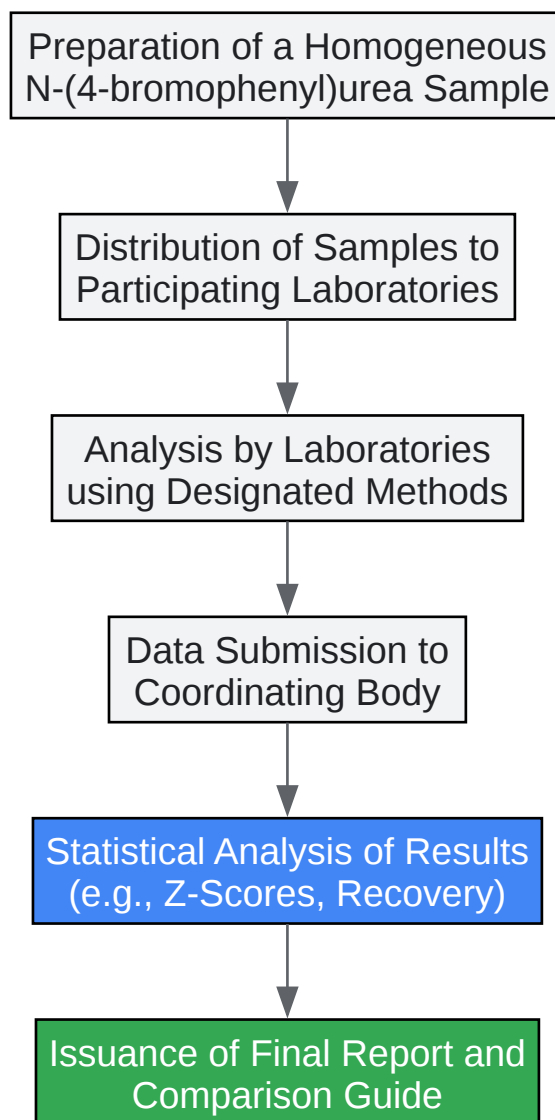


Figure 1. Workflow of the Inter-laboratory Comparison Study

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Workflow of the Inter-laboratory Comparison Study

Logical Relationship of Analytical Methods

This diagram shows the logical relationship between the analytical methods and their suitability for different types of analyses.

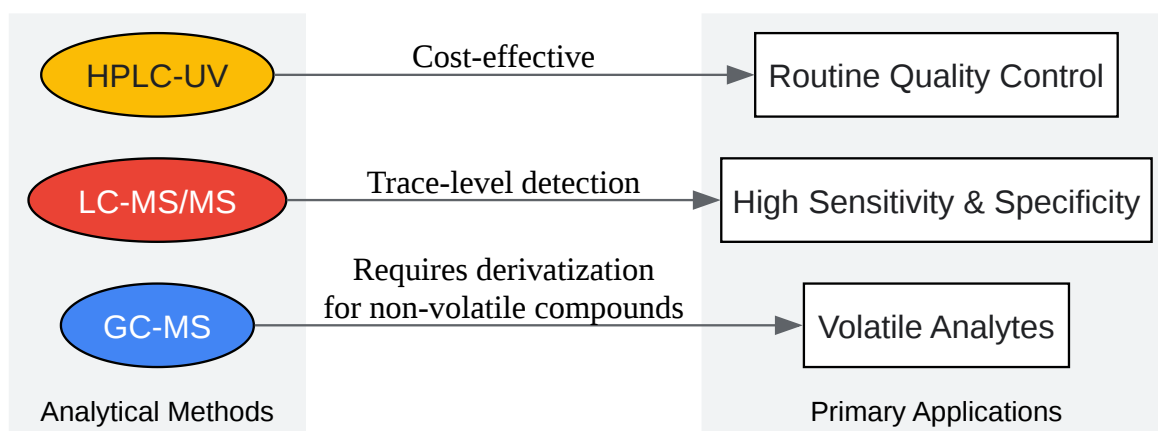


Figure 2. Suitability of Analytical Methods

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Suitability of Analytical Methods

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